4-((5-Methoxy-1H-indol-3-yl)methyl)morpholine 4-((5-Methoxy-1H-indol-3-yl)methyl)morpholine
Brand Name: Vulcanchem
CAS No.: 1951444-88-4
VCID: VC13576104
InChI: InChI=1S/C14H18N2O2/c1-17-12-2-3-14-13(8-12)11(9-15-14)10-16-4-6-18-7-5-16/h2-3,8-9,15H,4-7,10H2,1H3
SMILES: COC1=CC2=C(C=C1)NC=C2CN3CCOCC3
Molecular Formula: C14H18N2O2
Molecular Weight: 246.30 g/mol

4-((5-Methoxy-1H-indol-3-yl)methyl)morpholine

CAS No.: 1951444-88-4

Cat. No.: VC13576104

Molecular Formula: C14H18N2O2

Molecular Weight: 246.30 g/mol

* For research use only. Not for human or veterinary use.

4-((5-Methoxy-1H-indol-3-yl)methyl)morpholine - 1951444-88-4

Specification

CAS No. 1951444-88-4
Molecular Formula C14H18N2O2
Molecular Weight 246.30 g/mol
IUPAC Name 4-[(5-methoxy-1H-indol-3-yl)methyl]morpholine
Standard InChI InChI=1S/C14H18N2O2/c1-17-12-2-3-14-13(8-12)11(9-15-14)10-16-4-6-18-7-5-16/h2-3,8-9,15H,4-7,10H2,1H3
Standard InChI Key CZCDOVTVSPIKJT-UHFFFAOYSA-N
SMILES COC1=CC2=C(C=C1)NC=C2CN3CCOCC3
Canonical SMILES COC1=CC2=C(C=C1)NC=C2CN3CCOCC3

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a 5-methoxyindole scaffold fused to a morpholine ring via a methylene bridge. The indole nucleus consists of a bicyclic structure with a benzene ring fused to a pyrrole ring, while the morpholine moiety introduces a six-membered ring containing one oxygen and one nitrogen atom. The methoxy group at the 5-position of the indole enhances solubility and may influence electronic interactions with biological targets .

Table 1: Key Molecular Properties

PropertyValue
CAS Number1951444-88-4
Molecular FormulaC₁₄H₁₈N₂O₂
Molecular Weight246.30 g/mol
IUPAC Name4-[(5-Methoxy-1H-indol-3-yl)methyl]morpholine
SMILESCOC1=CC2=C(C=C1)NC=C2CN3CCOCC3
InChI KeyCZCDOVTVSPIKJT-UHFFFAOYSA-N

The planar indole system allows for π-π stacking interactions, while the morpholine’s conformational flexibility may facilitate binding to protein targets .

Spectroscopic and Computational Data

  • NMR: Predicted shifts include aromatic protons (δ 6.5–7.5 ppm for indole H-2, H-4, H-6, and H-7) and methoxy singlet (δ ~3.8 ppm) .

  • Mass Spectrometry: ESI-MS predicts a [M+H]+ peak at m/z 247.1, consistent with the molecular weight .

  • LogP: Calculated XLogP3-AA value of 1.9 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility .

Synthesis and Optimization

MethodReagents/ConditionsYield (%)
Mannich ReactionHCl, EtOH, 80°C, 12 hr55–65
Nucleophilic SubstitutionK₂CO₃, DMF, 100°C, 24 hr40–50
Reductive AminationNaBH₃CN, MeOH, RT, 6 hr60–70

Challenges include regioselectivity in indole functionalization and purification of the polar morpholine derivative .

CompoundTargetIC₅₀/EC₅₀
ABI-231 (Indole-imidazole)Tubulin polymerization0.12 µM
AZD-1 (4-Indolylpyrimidine)IL-6 inhibition1.5 µM
CHEMBL1802786 (Morpholine-indole)5-HT₂A binding8.7 nM

Chemical Vendors and Availability

As of 2025, 4-((5-Methoxy-1H-indol-3-yl)methyl)morpholine remains a research-grade compound with limited commercial availability:

Table 4: Vendor Specifications

VendorPurityPrice (USD/mg)
Cymit Química S.L.95%Inquiry-based
VulcanChem>90%$120–150
Combi-Blocks95%Discontinued

Scale-up synthesis requires optimization due to moderate yields in reported methods .

Future Directions

  • Target Identification: Proteomic screening to map binding partners beyond serotonin receptors.

  • Formulation Studies: Nanoencapsulation to address solubility limitations .

  • Toxicology Profiling: In vivo safety assessment in rodent models.

  • Structural Optimization: Introducing fluorine or sulfonamide groups to enhance blood-brain barrier penetration .

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